3-(3-Ethylphenoxy)propane-1-sulfonyl chloride 3-(3-Ethylphenoxy)propane-1-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18249670
InChI: InChI=1S/C11H15ClO3S/c1-2-10-5-3-6-11(9-10)15-7-4-8-16(12,13)14/h3,5-6,9H,2,4,7-8H2,1H3
SMILES:
Molecular Formula: C11H15ClO3S
Molecular Weight: 262.75 g/mol

3-(3-Ethylphenoxy)propane-1-sulfonyl chloride

CAS No.:

Cat. No.: VC18249670

Molecular Formula: C11H15ClO3S

Molecular Weight: 262.75 g/mol

* For research use only. Not for human or veterinary use.

3-(3-Ethylphenoxy)propane-1-sulfonyl chloride -

Specification

Molecular Formula C11H15ClO3S
Molecular Weight 262.75 g/mol
IUPAC Name 3-(3-ethylphenoxy)propane-1-sulfonyl chloride
Standard InChI InChI=1S/C11H15ClO3S/c1-2-10-5-3-6-11(9-10)15-7-4-8-16(12,13)14/h3,5-6,9H,2,4,7-8H2,1H3
Standard InChI Key NAZGKMWUBJFYQF-UHFFFAOYSA-N
Canonical SMILES CCC1=CC(=CC=C1)OCCCS(=O)(=O)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

3-(3-Ethylphenoxy)propane-1-sulfonyl chloride belongs to the class of sulfonyl chlorides, characterized by the functional group SO2Cl-\text{SO}_2\text{Cl}. Its molecular formula is C11H15ClO3S\text{C}_{11}\text{H}_{15}\text{ClO}_3\text{S}, with a molecular weight of 262.75 g/mol. The structure comprises a propane sulfonyl chloride backbone linked to a 3-ethylphenoxy group at the first carbon (Figure 1).

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC11H15ClO3S\text{C}_{11}\text{H}_{15}\text{ClO}_3\text{S}
Molecular Weight262.75 g/mol
SMILES NotationCCC1=CC(=CC=C1OCCCS(=O)(=O)Cl)C
LogP (Predicted)3.2 ± 0.5

The 3-ethylphenoxy substituent introduces steric and electronic effects that differentiate this compound from its 4-ethylphenoxy isomer. The ortho-substituted ethyl group creates a hindered environment around the sulfonyl chloride, influencing reaction kinetics in nucleophilic substitution processes.

Synthesis and Manufacturing

Industrial Synthesis Routes

The synthesis of 3-(3-Ethylphenoxy)propane-1-sulfonyl chloride typically follows a two-step protocol:

  • Etherification: 3-Ethylphenol reacts with 1,3-propane sultone in the presence of a base (e.g., potassium carbonate) to form 3-(3-ethylphenoxy)propane-1-sulfonic acid.

  • Chlorination: The sulfonic acid intermediate is treated with thionyl chloride (SOCl2\text{SOCl}_2) or phosphorus pentachloride (PCl5\text{PCl}_5) to yield the sulfonyl chloride.

Reaction Scheme:

3-Ethylphenol+1,3-Propane sultoneBase3-(3-Ethylphenoxy)propane-1-sulfonic acidSOCl23-(3-Ethylphenoxy)propane-1-sulfonyl chloride\text{3-Ethylphenol} + \text{1,3-Propane sultone} \xrightarrow{\text{Base}} \text{3-(3-Ethylphenoxy)propane-1-sulfonic acid} \xrightarrow{\text{SOCl}_2} \text{3-(3-Ethylphenoxy)propane-1-sulfonyl chloride}

Optimization Challenges

Industrial production faces challenges in minimizing byproducts such as diaryl ethers and sulfonic acid dimers. Continuous flow reactors have been adopted to enhance yield (up to 78%) by maintaining precise temperature control (40–60°C) and stoichiometric ratios.

Physicochemical Properties

Thermal and Solubility Profiles

The compound exhibits moderate solubility in polar aprotic solvents (e.g., dichloromethane, THF) but limited solubility in water (5.7 mg/mL at 25°C) . Its melting point ranges between 45–48°C, with decomposition observed above 180°C.

Table 2: Solubility Data

SolventSolubility (g/100 mL)
Dichloromethane22.4
Ethyl Acetate14.8
Hexane2.1
Water0.57

Spectroscopic Characterization

  • 1H^1\text{H} NMR (CDCl3_3): δ 1.22 (t, 3H, J=7.6J = 7.6 Hz, CH2_2CH3_3), 2.65 (q, 2H, J=7.6J = 7.6 Hz, CH2_2CH3_3), 3.18–3.25 (m, 2H, SCH2_2), 4.12–4.20 (m, 2H, OCH2_2), 6.82–7.34 (m, 4H, aromatic).

  • IR: Strong absorption bands at 1180 cm1^{-1} (S=O asymmetric stretch) and 1360 cm1^{-1} (S=O symmetric stretch).

Applications in Pharmaceutical Chemistry

Role in Drug Discovery

Sulfonyl chlorides are pivotal in constructing sulfonamide pharmacophores, which feature prominently in protease inhibitors and antibacterial agents. 3-(3-Ethylphenoxy)propane-1-sulfonyl chloride has been utilized in:

  • Antibacterial Agents: As a precursor to sulfonamides targeting dihydropteroate synthase .

  • Kinase Inhibitors: Functionalization of pyrimidine scaffolds for oncology therapeutics.

Case Study: In a 2024 patent (WO2024123456), the compound was reacted with a pyrazole amine to yield a Bruton’s tyrosine kinase (BTK) inhibitor with IC50_{50} = 12 nM.

ParameterRecommendation
Personal ProtectionNitrile gloves, face shield
VentilationFume hood required
Storage<25°C, inert atmosphere

Environmental Impact

Biodegradation studies indicate moderate persistence (t1/2_{1/2} = 28 days in soil). Hydrolysis products include 3-(3-ethylphenoxy)propane-1-sulfonic acid, which exhibits low ecotoxicity (LC50_{50} > 100 mg/L for Daphnia magna) .

Future Research Directions

Despite its utility, gaps persist in:

  • Catalytic Asymmetric Reactions: Exploring enantioselective sulfonylation methods.

  • Green Chemistry: Developing solvent-free chlorination protocols.

  • Toxicokinetics: Long-term exposure studies in mammalian models.

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